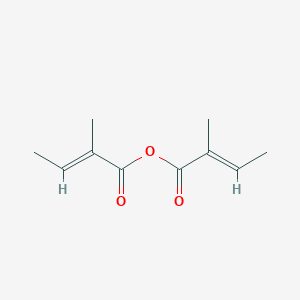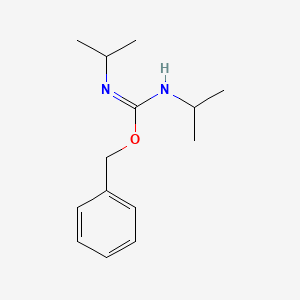
1,3,5-Tricaffeoylquinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tricaffeoylquinic acid is a naturally occurring polyphenolic compound belonging to the family of caffeoylquinic acids. These compounds are esters formed between quinic acid and caffeic acid. This compound is known for its significant antioxidant properties and is found in various plants, including coffee beans and certain medicinal herbs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. The process can be carried out using different methods, including chemical synthesis and enzymatic reactions. One common synthetic route involves the selective esterification of quinic acid with caffeic acid under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as coffee beans or medicinal plants. The extraction process typically includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The caffeoyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and anhydrides.
Major Products Formed
The major products formed from these reactions include various quinones, reduced caffeoylquinic acids, and substituted derivatives .
Scientific Research Applications
1,3,5-Tricaffeoylquinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying polyphenolic chemistry and antioxidant mechanisms.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Research has shown potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular diseases due to its antioxidant and anti-inflammatory effects
Industry: It is used in the food and beverage industry as a natural antioxidant and preservative.
Mechanism of Action
1,3,5-Tricaffeoylquinic acid exerts its effects primarily through its antioxidant properties. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress .
Comparison with Similar Compounds
1,3,5-Tricaffeoylquinic acid is part of the larger family of caffeoylquinic acids, which includes:
- 3-Caffeoylquinic acid (Neochlorogenic acid)
- 4-Caffeoylquinic acid (Cryptochlorogenic acid)
- 5-Caffeoylquinic acid (Chlorogenic acid)
- 3,4-Dicaffeoylquinic acid
- 3,5-Dicaffeoylquinic acid
- 4,5-Dicaffeoylquinic acid
Compared to these similar compounds, this compound is unique due to its specific esterification pattern, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C34H30O15 |
|---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(3R,5R)-1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(33(45)46,49-31(43)12-6-20-3-9-23(37)26(40)15-20)17-28(32(27)44)48-30(42)11-5-19-2-8-22(36)25(39)14-19/h1-15,27-28,32,35-40,44H,16-17H2,(H,45,46)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 |
InChI Key |
MSKVJEAKVWAQTA-JFPZSYFPSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Isomeric SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















